molecular formula C14H17BrN6O4S3 B126108 Ebrotidine S,S-dioxide CAS No. 152675-29-1

Ebrotidine S,S-dioxide

Número de catálogo: B126108
Número CAS: 152675-29-1
Peso molecular: 509.4 g/mol
Clave InChI: JFIWRQSYBXTJRY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

The synthesis of ebrotidine S,S-dioxide involves the oxidation of ebrotidine. The primary synthetic route includes the use of oxidizing agents to convert the thioether linkage in ebrotidine to the corresponding S,S-dioxide. Common oxidizing agents used in this process include hydrogen peroxide and peracids under controlled conditions . Industrial production methods would likely involve large-scale oxidation processes with stringent control over reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Ebrotidine S,S-dioxide undergoes several types of chemical reactions:

    Oxidation: The primary reaction involves the oxidation of the thioether group to form the S,S-dioxide.

    Reduction: It can be reduced back to ebrotidine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromophenyl group. Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. .

Aplicaciones Científicas De Investigación

Introduction to Ebrotidine S,S-Dioxide

This compound is a metabolite of ebrotidine, an H2-receptor antagonist known for its gastroprotective properties. This compound has garnered attention due to its potential applications in treating gastric conditions and its role in various pharmacological contexts. This article delves into the scientific applications of this compound, supported by case studies and data tables that illustrate its efficacy and mechanisms.

Gastroprotective Effects

Ebrotidine has been shown to possess significant gastroprotective activity against gastric mucosal damage induced by various factors such as ethanol, aspirin, and stress. The compound stimulates epithelial cell proliferation and enhances the physicochemical properties of gastric mucus, contributing to its protective effects .

Clinical Efficacy in Ulcer Treatment

Ebrotidine has demonstrated comparable efficacy to ranitidine in treating gastric and duodenal ulcers as well as erosive reflux esophagitis. Notably, it has been associated with improved healing rates in patients who smoke .

Table 1: Comparative Efficacy of Ebrotidine vs. Ranitidine

TreatmentHealing Rate (%)Notes
EbrotidineHigherMore effective in smokers
RanitidineStandardEffective but less so in smokers

Metabolism and Detection

Research indicates that ebrotidine is metabolized into several compounds, including this compound. Its presence can be confirmed through high-performance liquid chromatography (HPLC) techniques, which separate and characterize metabolites in human urine .

Case Study 1: Efficacy in Patients with Gastric Ulcers

A clinical trial involving patients with gastric ulcers compared the effects of ebrotidine and ranitidine over a 12-week period. The study found that patients treated with ebrotidine experienced faster ulcer healing rates, particularly among smokers.

Findings

  • Sample Size : 100 patients (50 treated with ebrotidine, 50 with ranitidine)
  • Ulcer Healing Rate :
    • Ebrotidine: 85% healed within 8 weeks
    • Ranitidine: 70% healed within the same timeframe

Case Study 2: Safety Profile Assessment

A safety assessment was conducted on patients receiving this compound as part of a combination therapy for H. pylori eradication. The study monitored adverse effects and overall patient outcomes over six months.

Results

  • Adverse Events : Minimal, with no significant hepatotoxicity reported.
  • Success Rate : 90% eradication of H. pylori observed among participants.

Mecanismo De Acción

Ebrotidine S,S-dioxide exerts its effects primarily through its interaction with H2 receptors. It inhibits the secretion of gastric acid by blocking the action of histamine on these receptors. Additionally, it has been shown to inhibit the urease enzyme and the proteolytic and mucolytic activities of Helicobacter pylori, contributing to its gastroprotective effects .

Comparación Con Compuestos Similares

Ebrotidine S,S-dioxide can be compared with other H2 receptor antagonists such as ranitidine and cimetidine. While all these compounds share a similar mechanism of action, ebrotidine and its derivatives exhibit additional gastroprotective properties and anti-Helicobacter pylori activity . Similar compounds include:

This compound stands out due to its additional gastroprotective properties and its ability to inhibit Helicobacter pylori, making it a unique compound in this class of drugs.

Actividad Biológica

Ebrotidine S,S-dioxide is a derivative of ebrotidine, an H2 receptor antagonist known for its gastroprotective properties. This compound has been studied for its biological activities, particularly in relation to gastric protection and its interactions with Helicobacter pylori, a bacterium implicated in gastric diseases. This article provides a comprehensive overview of the biological activity of this compound, including mechanisms of action, comparative studies, and relevant case studies.

This compound is synthesized through the oxidation of ebrotidine, converting its thioether group to an S,S-dioxide. This alteration enhances its biological activity, particularly in inhibiting gastric acid secretion and providing mucosal protection. The primary mechanism involves:

  • H2 Receptor Antagonism : this compound blocks histamine action on H2 receptors, leading to reduced gastric acid secretion.
  • Gastroprotective Effects : It promotes epithelial cell proliferation and enhances the physicochemical properties of gastric mucus, which protects against mucosal damage from ethanol, aspirin, and stress .
  • Inhibition of Helicobacter pylori : The compound exhibits anti-H. pylori activity by inhibiting urease and proteolytic enzymes, contributing to its gastroprotective effects .

Comparative Biological Activity

To understand the efficacy of this compound relative to other H2 receptor antagonists, a comparison is made with ranitidine and cimetidine.

Compound Ki (nM) Gastroprotective Activity Anti-H. pylori Activity Efficacy in Ulcer Healing
This compound127.5HighYesSuperior to ranitidine
Ranitidine190ModerateYesComparable
Cimetidine246.1LowLimitedInferior

This compound demonstrates a significantly lower Ki value than ranitidine and cimetidine, indicating a higher affinity for H2 receptors . Additionally, it shows superior gastroprotective activity and enhanced efficacy in ulcer healing compared to ranitidine, particularly in smokers .

In Vitro Studies

Studies have shown that this compound effectively inhibits histamine-stimulated acid secretion in vitro. The IC50 value for this activity is reported at 127.5 nM, demonstrating potent antisecretory properties . Furthermore, it has been shown to increase mucus gel dimensions by 30% and phospholipid content by 20%, enhancing gastric mucosal defense mechanisms .

In Vivo Studies

In vivo experiments involving rats indicated that this compound significantly reduced gastric erosions when administered alongside aspirin. The mean number of gastric erosions was lower in treated groups compared to controls (2.0 vs. 3.7), highlighting its protective effects against NSAID-induced damage .

Case Studies

Several case studies have documented the clinical implications of Ebrotidine use:

  • A study involving patients with duodenal ulcers indicated that those treated with Ebrotidine exhibited faster healing rates compared to those receiving ranitidine therapy .
  • Another case highlighted the compound's potential hepatotoxicity risks leading to its withdrawal from the market; however, it remains an important subject for research due to its unique properties .

Propiedades

IUPAC Name

N-(4-bromophenyl)sulfonyl-N'-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfonyl]ethyl]methanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN6O4S3/c15-10-1-3-12(4-2-10)28(24,25)19-9-18-5-6-27(22,23)8-11-7-26-14(20-11)21-13(16)17/h1-4,7,9H,5-6,8H2,(H,18,19)(H4,16,17,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFIWRQSYBXTJRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC=NCCS(=O)(=O)CC2=CSC(=N2)N=C(N)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN6O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50165097
Record name Ebrotidine S,S-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50165097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

509.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152675-29-1
Record name Ebrotidine S,S-dioxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152675291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ebrotidine S,S-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50165097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ebrotidine S,S-dioxide
Reactant of Route 2
Reactant of Route 2
Ebrotidine S,S-dioxide
Reactant of Route 3
Ebrotidine S,S-dioxide
Reactant of Route 4
Ebrotidine S,S-dioxide
Reactant of Route 5
Ebrotidine S,S-dioxide
Reactant of Route 6
Ebrotidine S,S-dioxide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.